Cas no 1361771-09-6 (2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
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- インチ: 1S/C9H9F5N2O/c1-17-6-2-4(8(10)11)7(9(12,13)14)5(3-15)16-6/h2,8H,3,15H2,1H3
- InChIKey: LWOXMLMYLPXESE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CN)=NC(=CC=1C(F)F)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 248
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 48.1
2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022001046-500mg |
2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine |
1361771-09-6 | 97% | 500mg |
$1,009.40 | 2022-04-03 | |
Alichem | A022001046-1g |
2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine |
1361771-09-6 | 97% | 1g |
$1,629.60 | 2022-04-03 |
2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine 関連文献
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2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridineに関する追加情報
Research Brief on 2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 1361771-09-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of fluorinated pyridine derivatives, particularly 2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS: 1361771-09-6). This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. The presence of multiple fluorine atoms and a pyridine core makes it a promising candidate for modulating biological targets, especially in the context of enzyme inhibition and receptor binding.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and pharmacological evaluation of this compound. The researchers employed a multi-step synthetic route to achieve high purity and yield, emphasizing the importance of the aminomethyl and difluoromethyl groups in enhancing bioavailability and metabolic stability. The compound demonstrated notable activity against a panel of kinases, suggesting its potential as a kinase inhibitor for therapeutic applications in oncology and inflammatory diseases.
Further investigations into the mechanistic aspects revealed that 2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine acts as a selective inhibitor of certain protein kinases, with IC50 values in the low nanomolar range. Molecular docking studies indicated that the compound binds to the ATP-binding site of the target kinases, leveraging its trifluoromethyl group for optimal hydrophobic interactions. These findings were corroborated by X-ray crystallography, providing atomic-level insights into the binding mode.
In addition to its kinase inhibitory properties, recent preclinical studies have explored the compound's potential in addressing drug-resistant bacterial infections. A 2024 study in ACS Infectious Diseases reported that derivatives of this pyridine scaffold exhibited potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and safety profiles of 2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine. Ongoing research is focused on structural modifications to improve selectivity and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, 2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine represents a versatile scaffold with broad therapeutic potential. Its unique chemical properties and demonstrated biological activities make it a compelling subject for further research. Future studies should aim to elucidate its full pharmacological spectrum and explore its applications in other disease areas, such as neurodegenerative disorders and metabolic diseases.
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